Methyl 4-[(phenoxycarbonyl)amino]benzoate
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Overview
Description
Methyl 4-[(phenoxycarbonyl)amino]benzoate is an organic compound with the molecular formula C15H13NO4 and a molecular weight of 271.27 g/mol . It is a solid at room temperature and is primarily used in research settings. This compound is known for its unique structure, which includes a benzoate ester and a phenoxycarbonyl group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-[(phenoxycarbonyl)amino]benzoate can be synthesized through a multi-step process involving the reaction of 4-aminobenzoic acid with phenyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol under acidic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process typically includes purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(phenoxycarbonyl)amino]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The phenoxycarbonyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Major Products Formed
Substitution: Various substituted benzoates.
Hydrolysis: 4-[(phenoxycarbonyl)amino]benzoic acid and methanol.
Reduction: 4-[(phenoxycarbonyl)amino]benzylamine.
Scientific Research Applications
Methyl 4-[(phenoxycarbonyl)amino]benzoate is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[(phenoxycarbonyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxycarbonyl group can form hydrogen bonds or hydrophobic interactions with active sites, potentially inhibiting enzyme activity. The ester group allows for hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(phenoxycarbonyl)amino]benzoate
- Methyl 2-[(phenoxycarbonyl)amino]benzoate
- Methyl 4-(Boc-amino)benzoate
- Methyl 4-(cyanomethoxy)benzoate
Uniqueness
Methyl 4-[(phenoxycarbonyl)amino]benzoate is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and interaction with biological targets. This makes it a valuable compound for targeted synthesis and research applications .
Properties
IUPAC Name |
methyl 4-(phenoxycarbonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-19-14(17)11-7-9-12(10-8-11)16-15(18)20-13-5-3-2-4-6-13/h2-10H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZKLMFKBJUXJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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